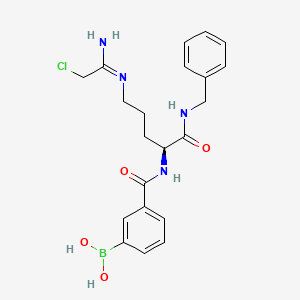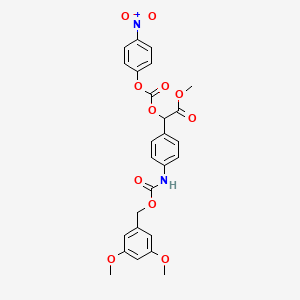
Dmba-sil-pnp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMBA-SIL-PNP involves multiple steps, starting with the preparation of 3,5-dimethyl-benzyl alcohol (DMBA) caging moiety. This moiety undergoes 1−4/1−6 elimination upon radical hydroxylation initiated via clinically relevant doses of X-ray irradiation . The intermediate is then further processed to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is stored under recommended conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
DMBA-SIL-PNP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
DMBA-SIL-PNP has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Applied in studies involving drug delivery systems and cellular interactions.
Medicine: Significant in cancer research for targeted drug delivery to tumor cells.
Industry: Utilized in the production of drug-linker conjugates for pharmaceutical applications
Wirkmechanismus
The mechanism of action of DMBA-SIL-PNP involves the release of an active therapeutic payload upon exposure to ionizing radiation. The 3,5-dimethyl-benzyl alcohol (DMBA) caging moiety undergoes elimination upon radical hydroxylation, resulting in the localized release of the active drug. This process enhances the cytotoxicity of the drug, making it more effective in targeting cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethylbenz[a]anthracene (DMBA): An immunosuppressor and powerful organ-specific laboratory carcinogen used in cancer research.
Monomethyl auristatin E (MMAE): A cytotoxic agent used in antibody-drug conjugates for cancer therapy.
Uniqueness
DMBA-SIL-PNP is unique due to its ability to release the active drug upon exposure to ionizing radiation, which allows for spatially localized drug delivery. This property minimizes off-target effects and enhances the therapeutic index of the drug .
Eigenschaften
Molekularformel |
C26H24N2O11 |
|---|---|
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
methyl 2-[4-[(3,5-dimethoxyphenyl)methoxycarbonylamino]phenyl]-2-(4-nitrophenoxy)carbonyloxyacetate |
InChI |
InChI=1S/C26H24N2O11/c1-34-21-12-16(13-22(14-21)35-2)15-37-25(30)27-18-6-4-17(5-7-18)23(24(29)36-3)39-26(31)38-20-10-8-19(9-11-20)28(32)33/h4-14,23H,15H2,1-3H3,(H,27,30) |
InChI-Schlüssel |
ZZRDZSLWFXWULS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)COC(=O)NC2=CC=C(C=C2)C(C(=O)OC)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
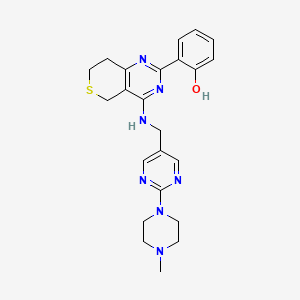


![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
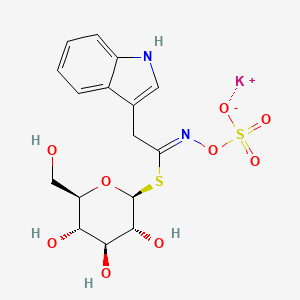
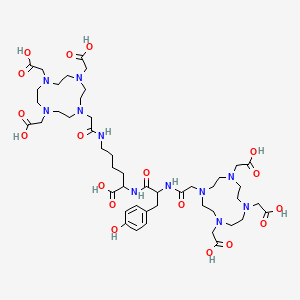

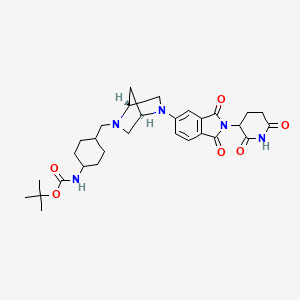
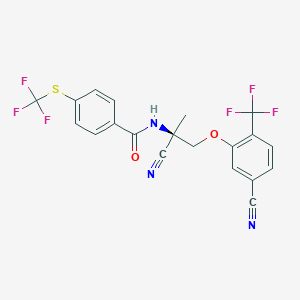
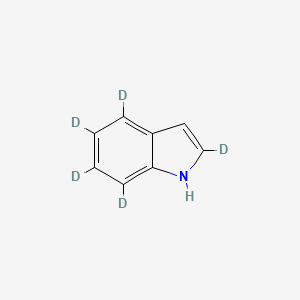
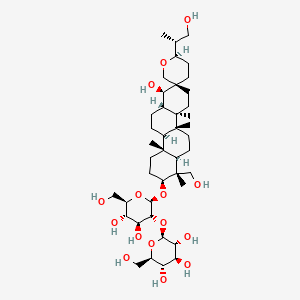
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
